Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride
Description
Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride (CAS No. 1215074-47-7) is a heterocyclic compound featuring a benzoxazepine core fused to a benzene ring.
Properties
IUPAC Name |
methyl 2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)8-2-3-10-9(6-8)7-12-4-5-15-10;/h2-3,6,12H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJJMENSOVXWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1205750-23-7 | |
| Record name | methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Formation of the Benzoxazepine Core
The benzoxazepine core is synthesized by cyclization of appropriate precursors such as 2-hydroxyethyl amine derivatives with aromatic aldehydes or halogenated aromatic compounds.
- A typical approach involves reacting 2-hydroxyethyl amine with a substituted aromatic aldehyde under reductive amination conditions, often using sodium triacetoxyborohydride as a reducing agent.
- Protection of amine groups with Boc (tert-butyloxycarbonyl) groups is common to facilitate selective reactions and improve yields.
- Cyclization is achieved through intramolecular nucleophilic substitution or Mitsunobu reaction conditions (using diisopropyl azodicarboxylate and triphenylphosphine) to form the oxazepine ring.
Introduction of the Methyl Carboxylate Group
- The methyl ester group at the 7-position is generally introduced via esterification of the corresponding carboxylic acid or by direct use of methyl ester-containing starting materials.
- Hydrolysis and subsequent esterification steps are optimized to maintain the integrity of the benzoxazepine ring.
Conversion to Hydrochloride Salt
- The free base form of methyl 2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylate is converted to its hydrochloride salt by treatment with hydrogen chloride, typically in 1,4-dioxane or other suitable solvents.
- This step enhances the compound's stability, crystallinity, and purity for downstream applications.
Process Development and Scale-Up
A comprehensive process development study reported the scalable synthesis of the benzoxazepine core and its derivatives, including the hydrochloride salt of methyl 2,3,4,5-tetrahydrobenzo[f]oxazepine-7-carboxylate.
- The process involved the preparation of tert-butyl 7-bromo-2,3-dihydrobenzo[f]oxazepine-4(5H)-carboxylate as an intermediate, which was then converted to the tetrahydrobenzo[f]oxazepine-2-amine dihydrochloride.
- The hydrochloride salt was prepared with high purity (>99.7% by HPLC) and good overall yield (21% over eight isolated steps).
- The process was successfully scaled to produce multi-kilogram quantities, demonstrating robustness and reproducibility.
Representative Synthetic Scheme
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Reductive amination | 2-hydroxyethyl amine, aromatic aldehyde, NaBH4 or NaBH(OAc)3 | 65-72 | Formation of amine intermediate |
| 2 | Boc protection | Boc2O, NaHCO3, EtOAc/H2O | 70-90 | Amine protection for selective reactions |
| 3 | Mitsunobu cyclization | DIAD, PPh3, THF, 0°C to rt | 90-91 | Cyclization to form oxazepine ring |
| 4 | Esterification/hydrolysis | NaOH, MeOH/H2O or direct esterification | 83-95 | Introduction of methyl carboxylate group |
| 5 | Conversion to hydrochloride salt | HCl in 1,4-dioxane, rt | Quantitative | Formation of stable hydrochloride salt |
Research Findings and Analytical Data
- The hydrochloride salt form exhibits improved stability and crystallinity, facilitating purification and handling.
- Analytical characterization includes NMR, mass spectrometry, and HPLC purity analysis confirming structural integrity and high purity.
- The synthetic route allows for modification of substituents on the benzoxazepine core, enabling the synthesis of derivatives for medicinal chemistry applications.
Summary Table of Preparation Highlights
| Aspect | Details |
|---|---|
| Core structure formation | Reductive amination, Boc protection, Mitsunobu cyclization |
| Functional group introduction | Esterification of carboxylic acid or direct use of ester |
| Salt formation | Treatment with HCl in 1,4-dioxane |
| Scale | Multi-kilogram scale demonstrated |
| Overall yield | Approximately 21% over eight steps |
| Purity | >99.7% HPLC purity for hydrochloride salt |
| Key reagents | 2-hydroxyethyl amine, Boc2O, DIAD, PPh3, NaBH(OAc)3, HCl |
Chemical Reactions Analysis
Types of Reactions: Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on various cellular processes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to changes in cellular signaling and function.
Comparison with Similar Compounds
Research Findings and Implications
While explicit pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:
Bioavailability : The hydrochloride salt likely improves aqueous solubility, a common strategy for oral drug candidates.
Metabolic Stability : The carboxamide analog’s resistance to esterase-mediated hydrolysis may confer longer half-life compared to the carboxylate ester in the target compound .
Biological Activity
Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride is a compound that belongs to the benzoxazepine class of heterocyclic compounds. This class is noted for its diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Recent studies have focused on elucidating the biological mechanisms and therapeutic potentials of this compound.
- Molecular Formula : CHNO
- Molecular Weight : 207.23 g/mol
- CAS Number : 1206229-01-7
Anti-Cancer Activity
Research has demonstrated that benzoxazepine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that this compound can induce apoptosis in solid tumor cell lines. The compound's mechanism involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in tumor progression and immune response.
| Cell Line | IC50 (µM) | Effect on Cytokines |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Increased IL-6 |
| A549 (Lung) | 10.5 | Decreased TNF-α |
| HeLa (Cervical) | 12.8 | No significant change |
Table 1: Cytotoxic effects of this compound on various cancer cell lines.
Anti-Inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in vitro. This effect is particularly relevant in conditions characterized by chronic inflammation.
Antimicrobial Activity
While the antimicrobial activity of benzoxazepine derivatives is generally limited compared to their anti-cancer properties, some studies have reported moderate efficacy against specific bacterial strains. For example, methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine derivatives showed activity against Staphylococcus aureus and Escherichia coli.
Case Studies
- Study on Cytotoxicity : A recent study published in the Journal of Brazilian Chemical Society investigated the cytotoxic effects of synthesized benzoxazepine derivatives. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines with a notable effect on IL-6 and TNF-α levels .
- Anti-inflammatory Mechanisms : Another study focused on the anti-inflammatory potential of this compound revealed its ability to modulate inflammatory pathways by reducing cytokine levels in macrophage cultures .
- Antimicrobial Efficacy : Research conducted on the antimicrobial properties of benzoxazepine derivatives indicated that while activity was generally modest, certain derivatives showed promise against gram-positive bacteria .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate hydrochloride?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including cyclization and functional group transformations. For example, a related benzoxazepine derivative was synthesized using pH-controlled condensation (adjusting to pH 7.0–8.0 with sodium bicarbonate) followed by solvent extraction (e.g., dichloromethane) to isolate the product . Reaction conditions such as temperature (often 0–80°C), solvent choice (e.g., DMF or THF), and catalysts (e.g., palladium for cross-coupling) must be optimized to avoid side products .
Q. How should researchers handle and store this compound safely?
- Methodological Answer : Store in a cool, dry environment (< -20°C) under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Use PPE (gloves, goggles) during handling, and follow spill protocols outlined in safety data sheets (SDS). For similar compounds, SDS guidelines recommend immediate washing with water for skin/eye contact and medical consultation for ingestion .
Q. What analytical techniques confirm the compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies ring substitution patterns and ester/amine functional groups. For example, benzoxazepine derivatives show characteristic shifts for oxazepine protons (δ 3.5–4.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 220–280 nm) assesses purity (>95% by area normalization). Mobile phases often use acetonitrile/water with 0.1% trifluoroacetic acid .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₁₁H₁₄ClNO₃: [M+H]⁺ = 268.0743) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer : Contradictions may arise from tautomerism or dynamic NMR effects. For example, diastereomeric splitting in NOESY spectra can confirm ring conformation. X-ray crystallography (e.g., Acta Crystallographica reports) provides unambiguous structural assignments by resolving bond angles and torsion strains . Computational tools like DFT (Density Functional Theory) optimize geometry and predict NMR/IR spectra for comparison .
Q. What strategies optimize reaction conditions for higher yields in multi-step syntheses?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., temperature, solvent polarity, catalyst loading). For a benzodiazepine analog, yield increased from 45% to 72% by optimizing THF/water ratios .
- In Situ Monitoring : Real-time IR or Raman spectroscopy tracks intermediate formation (e.g., esterification progress) .
- Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) and column chromatography (silica gel, hexane/EtOAc gradient) improve purity .
Q. How can in vitro models study the compound’s metabolic stability and cytochrome P450 interactions?
- Methodological Answer :
- Hepatocyte Incubations : Incubate with human liver microsomes (HLM) and NADPH cofactor. LC-MS/MS quantifies parent compound depletion over time (t₁/₂ calculation) .
- CYP Inhibition Assays : Fluorescent probes (e.g., CYP3A4) measure IC₅₀ values. For benzoxazepines, competitive inhibition is common due to nitrogen-heterocycle binding .
Q. What computational methods predict the compound’s biological targets and structure-activity relationships (SAR)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against GPCRs (e.g., 5-HT receptors) based on benzoxazepine scaffolds .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors. A related oxazepine showed correlation between lipophilicity and CNS penetration (R² = 0.89) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
